Triptorelin - 57773-63-4

Triptorelin

Catalog Number: EVT-242336
CAS Number: 57773-63-4
Molecular Formula: C64H82N18O13
Molecular Weight: 1311.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triptorelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). [] It is classified as a GnRH agonist, exhibiting a higher binding affinity for GnRH receptors and a longer half-life than endogenous GnRH. [] In scientific research, triptorelin serves as a valuable tool to investigate and manipulate the hypothalamic-pituitary-gonadal (HPG) axis. Its applications extend to various fields, including reproductive biology, oncology, and endocrinology.

Future Directions
  • Development of Enhanced Triptorelin Analogs: Future research may focus on developing triptorelin analogs with improved properties, such as enhanced anti-proliferative activity or modified pharmacokinetic profiles. []
  • Personalized Triptorelin Treatment Strategies: Research is needed to develop personalized triptorelin treatment strategies based on individual patient characteristics and disease states. []
  • Further Exploration of Triptorelin's Potential in Other Cancers: Continued research is necessary to fully understand triptorelin's mechanisms of action and therapeutic potential in various cancer types, including ovarian cancer and tongue cancer. [, , , , ]
  • Refinement of Triptorelin Protocols in Assisted Reproduction: Further research should optimize triptorelin protocols in IVF to improve outcomes, minimize risks, and enhance patient convenience. [, , , ]

Gonadorelin (Relefact)

Compound Description: Gonadorelin, also known as gonadotropin-releasing hormone (GnRH), is a naturally occurring decapeptide hormone. It acts on the gonadotropin-releasing hormone receptor (GnRHR) in the pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Gonadorelin is used clinically to diagnose and treat various endocrine disorders, including central precocious puberty (CPP) and infertility. [, , ]

Relevance: Gonadorelin is the endogenous ligand of the GnRHR, the same receptor targeted by triptorelin. Triptorelin is a synthetic analog of GnRH with a longer half-life and increased potency compared to the naturally occurring gonadorelin. Both compounds are used in the diagnosis of CPP through stimulation tests, with triptorelin emerging as a potential alternative when gonadorelin is unavailable. [, , ]

Leuprolide

Compound Description: Leuprolide, like triptorelin, is a synthetic GnRH agonist. It shares a similar mechanism of action, binding to GnRHR and initially stimulating gonadotropin release, followed by downregulation and suppression of the hypothalamic-pituitary-gonadal (HPG) axis. Clinically, leuprolide is utilized in managing hormone-sensitive conditions, including prostate cancer, endometriosis, and precocious puberty. [, ]

Relevance: Leuprolide and triptorelin belong to the same class of GnRH agonists and exhibit comparable therapeutic applications. Both effectively suppress the HPG axis, making them suitable for treating hormone-dependent conditions. Direct comparison studies highlight subtle differences in their pharmacodynamic profiles, with triptorelin potentially demonstrating more potent LH suppression and a more pronounced impact on bone age advancement, leading to potentially different effects on final height in patients with precocious puberty. [, ]

Buserelin

Compound Description: Buserelin is another GnRH agonist prescribed for treating hormone-sensitive conditions, including prostate cancer, endometriosis, and uterine fibroids. Like triptorelin, it binds to GnRHR, leading to an initial surge in gonadotropin release, followed by receptor desensitization and HPG axis suppression. []

Relevance: Both buserelin and triptorelin are GnRH agonists with similar mechanisms of action and therapeutic applications. A direct comparative study investigated their efficacy in assisted reproductive technology (ART) cycles. The study found no significant differences in pregnancy or abortion rates between the two drugs, but the triptorelin group required fewer gonadotropin injections, suggesting potential advantages in terms of cost and patient convenience. []

Cetrorelix

Compound Description: Cetrorelix is a GnRH antagonist, unlike the agonist activity of triptorelin. Cetrorelix directly blocks GnRHR, leading to rapid suppression of gonadotropins without the initial stimulatory effect seen with GnRH agonists. This characteristic makes it valuable in specific clinical settings, such as controlled ovarian stimulation during assisted reproductive technologies, where preventing premature LH surges is crucial. []

Relevance: Cetrorelix provides a contrasting mechanism of action to triptorelin, despite both targeting GnRHR. While both drugs ultimately suppress the HPG axis, cetrorelix achieves this through direct receptor blockade, avoiding the initial flare-up of gonadotropins seen with triptorelin. This distinction makes them suitable for different clinical applications and necessitates careful consideration when choosing between GnRH antagonists and agonists. []

Exemestane

Compound Description: Exemestane is an aromatase inhibitor, acting by blocking the enzyme responsible for converting androgens to estrogens. It is primarily used in treating hormone receptor-positive breast cancer in postmenopausal women, where reducing estrogen levels is critical for therapeutic efficacy. [, ]

Relevance: Exemestane, while not structurally related to triptorelin, represents a different approach to managing hormone-sensitive cancers. Studies investigated the combined use of exemestane and triptorelin in premenopausal women with breast cancer. Triptorelin suppresses ovarian function, creating a temporary postmenopausal state, which enhances the efficacy of exemestane in reducing estrogen levels. This combination therapy highlights the potential for synergistic effects when targeting different aspects of hormone production and signaling pathways. [, ]

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) that acts as an estrogen antagonist in breast tissue but can exhibit estrogenic effects in other tissues like the uterus and bone. It is widely used in treating and preventing hormone receptor-positive breast cancer. [, ]

Relevance: Tamoxifen, like exemestane, offers a distinct approach to managing hormone-sensitive cancers compared to triptorelin. Studies evaluated the endocrine effects of combining triptorelin with either tamoxifen or letrozole in premenopausal women with breast cancer. Results showed that combining triptorelin with either tamoxifen or letrozole effectively suppressed estrogen levels, but the combination with letrozole achieved a more substantial reduction compared to the tamoxifen combination. [, ]

Letrozole

Compound Description: Letrozole, similar to exemestane, is an aromatase inhibitor that blocks estrogen production. It is utilized in treating hormone receptor-positive breast cancer in postmenopausal women and is also used off-label in premenopausal women with ovarian suppression therapy. [, ]

Relevance: Letrozole, like exemestane, works synergistically with triptorelin in managing hormone-sensitive cancers in premenopausal women. Studies directly compared the endocrine effects of letrozole plus triptorelin versus tamoxifen plus triptorelin in premenopausal women with breast cancer. The results demonstrated that the combination of letrozole and triptorelin resulted in a more potent suppression of estrogen levels compared to the combination of tamoxifen and triptorelin. This finding suggests that using letrozole alongside triptorelin for ovarian suppression may be a more effective strategy for achieving greater estrogen reduction. [, ]

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a chemotherapy drug that inhibits DNA and RNA synthesis, thereby interfering with cell division. It is used to treat various cancers, including colorectal, breast, and ovarian cancers. []

Relevance: While not structurally related to triptorelin, 5-FU is used in studies investigating triptorelin's protective effects against chemotherapy-induced ovarian damage. Research indicates that triptorelin can mitigate ovarian damage caused by 5-FU, potentially by modulating hormone levels and influencing the expression of apoptosis-related proteins like Bcl-2 and Bax. This protective effect highlights a potential clinical benefit of triptorelin in preserving ovarian function during chemotherapy. []

Degarelix

Compound Description: Degarelix is another GnRH antagonist, similar to cetrorelix in its mechanism of action. It directly blocks GnRHR, leading to rapid suppression of gonadotropins without the transient initial surge seen with GnRH agonists. This characteristic makes it particularly useful in scenarios where rapid testosterone suppression is crucial, such as in the treatment of prostate cancer. []

Relevance: Degarelix and triptorelin represent two different approaches to modulating the HPG axis. While both can ultimately achieve suppression of testosterone production, degarelix achieves this through direct and immediate GnRHR blockade, while triptorelin, as an agonist, initially stimulates gonadotropin release before achieving suppression. A study directly compared the two drugs in premenopausal women with breast cancer receiving letrozole. The results showed that degarelix induced ovarian function suppression significantly faster than triptorelin and maintained it more consistently throughout the treatment period. []

Source and Classification

Triptorelin is classified as a synthetic peptide and belongs to the class of gonadotropin-releasing hormone analogs. It is derived from a naturally occurring hormone but modified to enhance its stability and potency. The compound is typically administered via injection and is available in various formulations, including acetate and pamoate salts.

Synthesis Analysis

Methods and Technical Details

Triptorelin is synthesized primarily through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

  1. Solid-Phase Synthesis: The synthesis begins with a resin-bound amino acid, often Fmoc-Glycine. A coupling agent is used to facilitate the formation of peptide bonds as each subsequent amino acid is added.
  2. Cycling Steps: The process involves repetitive cycles where protected amino acids are coupled to the growing chain, followed by deprotection steps to remove protective groups. Key amino acids in the sequence include Fmoc-L-Arginine, Fmoc-L-Leucine, Fmoc-D-Tryptophan, among others .
  3. Purification: After synthesis, crude triptorelin is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels necessary for clinical use .
Molecular Structure Analysis

Structure and Data

The molecular formula for triptorelin is C64H82N18O13C_{64}H_{82}N_{18}O_{13} with a molecular weight of approximately 1311.5 g/mol. The structure consists of a decapeptide chain with specific modifications that enhance its biological activity compared to natural GnRH.

  • Peptide Sequence: The sequence includes several key residues that confer its agonistic properties.
  • Conformation: The three-dimensional conformation of triptorelin plays a critical role in its interaction with GnRH receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Triptorelin undergoes various chemical reactions during its synthesis:

  1. Peptide Bond Formation: This occurs through amide bond formation between carboxyl and amino groups facilitated by coupling agents.
  2. Deprotection Reactions: Protective groups are removed under controlled conditions to reveal functional groups necessary for further reactions.
  3. Purification Reactions: After synthesis, purification methods like precipitation or chromatography are employed to isolate triptorelin from by-products and unreacted materials .
Mechanism of Action

Process and Data

Triptorelin acts primarily as an agonist at the GnRH receptor:

  1. Initial Stimulation: Upon administration, it stimulates the pituitary gland to release luteinizing hormone and follicle-stimulating hormone.
  2. Desensitization: Continuous exposure leads to receptor desensitization, reducing the secretion of these hormones and subsequently lowering testosterone or estrogen levels.
  3. Clinical Effects: This mechanism is beneficial in treating conditions like prostate cancer where hormone levels need to be controlled .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Triptorelin is typically presented as a white powder.
  • Solubility: It is soluble in water and certain organic solvents.

Chemical Properties

  • Stability: Triptorelin exhibits stability under proper storage conditions but can degrade when exposed to moisture or extreme temperatures.
  • pH Sensitivity: The compound's solubility can be affected by pH levels, which is critical for formulation development .
Applications

Scientific Uses

Triptorelin has several important applications in medicine:

  1. Cancer Treatment: It is widely used in managing prostate cancer by reducing testosterone levels.
  2. Endometriosis Management: Triptorelin helps alleviate symptoms by suppressing menstrual cycles.
  3. Precocious Puberty Treatment: It regulates premature sexual development in children by controlling hormone release .
  4. Research Applications: Ongoing studies explore its potential in various therapeutic areas, including fertility treatments and hormone-related disorders.

Properties

CAS Number

57773-63-4

Product Name

Triptorelin

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C64H82N18O13

Molecular Weight

1311.4 g/mol

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1

InChI Key

VXKHXGOKWPXYNA-PGBVPBMZSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Synonyms

6-D-Tryptophan-Luteinizing Hormone-Releasing Factor (Pig); AY 25650; AY-25650; AY25650; CL 118532; CL-118532; CL118532; D-Trp-6-LH-RH; Decapeptyl; Decapeptyl Depot; Decapeptyl LP; Decapeptyl Trimestral; Embonate, Triptorelin; GnRH, Trp(6)-; LHRH, Trp(6)-; LHRH, Tryptophyl(6)-; Pamoate, Triptorelin; Trelstar; Trimestral, Decapeptyl; Triptorelin; Triptorelin Embonate; triptorelin pamoate; Wy 42462; Wy-42462; Wy42462

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.